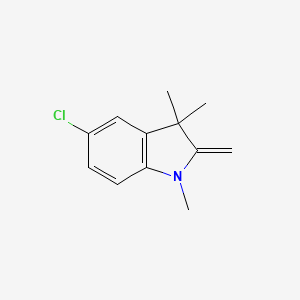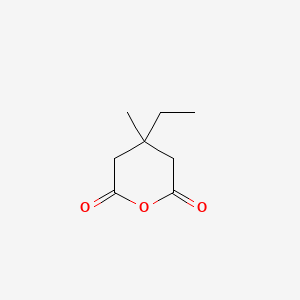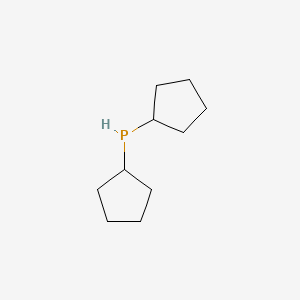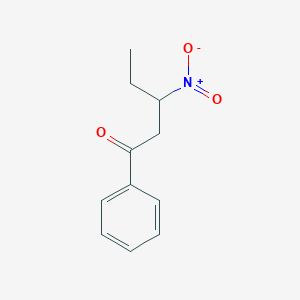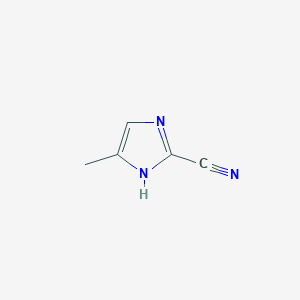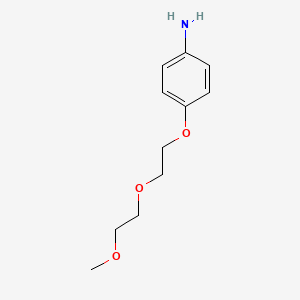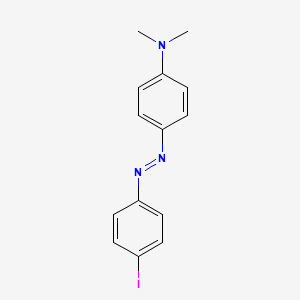
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of “N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine” has been reported in several studies . The key step in the synthesis is the cleavage of a ferrocene–Sn bond with n-Bu . It was obtained as pale yellow crystals and used without further purification .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H-NMR . The 1H-NMR (300 MHz, CDCl3) δ = 1.26 (bs, 2H), 3.07-3.16 (m, 2H), 3.25-3.36 (m, 2H), 5.60-5.80 (m, IH), 6.42 (d, J= 5.7 Hz, IH),7.37 (dd, J= 2.4 Hz, 8.7 Hz .Chemical Reactions Analysis
The chemical reactions of “this compound” have been compared to those previously reported for the preparation of the ferrocene analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C11H12ClN3 . It is recommended to be stored in a dark place, sealed in dry, at 2-8C .Scientific Research Applications
Synthesis and Anti-Malarial Activity
- Synthesis of Ferrocene–Chloroquine Analogues : A synthesis study involved creating compounds like N-(7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-ethane-1,2-diamine, demonstrating antiplasmodial activity against Plasmodium falciparum, both sensitive and resistant to chloroquine (Beagley et al., 2003).
- Bisquinoline Compounds Against Malaria : Novel bisquinoline compounds incorporating N1-(7-chloroquinolin-4-yl) ethane-1,2-diamine showed superior activity against chloroquine-resistant strains of Plasmodium falciparum (Kondaparla et al., 2017).
Antiviral Applications
- Anti-Malarial and Anti-Viral Agents : Derivatives of N1-(7-chloroquinolin-4-yl) butane-1,4-diamine were evaluated as anti-malarial and anti-viral agents, showing promise against malaria, influenza A virus (IAV), and SARS-CoV-2 (Mizuta et al., 2023).
Corrosion Inhibition
- Inhibition Efficiency in Corrosion : Chloroquine derivatives, including those based on N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine, were investigated for their potential in corrosion inhibition, showing enhanced inhibition efficiency (Ogunyemi et al., 2020).
Synthesis and Characterization
- Synthesis of Quinoline Derivatives : A study described the synthesis process for quinoline derivatives from N-(7-Chloroquinolin-4-yl) ethane-1,2-diamine, highlighting their structural characterization (Loutfi, 1997).
Cytotoxicity Evaluation
- Cytotoxic Effects on Human Breast Tumor Cell Lines : 4-Aminoquinoline derivatives synthesized from reactions involving this compound demonstrated cytotoxic effects on human breast tumor cell lines, indicating potential as anticancer agents (Zhang et al., 2007).
Docking Analysis for Drug Development
- Docking Analysis as Potential AKT1 Inhibitors : N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives were synthesized and evaluated as potential inhibitors of human AKT1, a protein kinase involved in cancer progression (Ghanei et al., 2016).
Antimalarial Activity of Metal Complexes
- Chromium and Rhodium Complexes : Studies on chromium and rhodium complexes incorporating this compound revealed enhanced activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, offering new directions in antimalarial drug development (Glans et al., 2011; Ekengard et al., 2016).
Synthesis of Schiff Base Ligands
- Schiff Base Ligands : The synthesis of Schiff base ligands, including this compound, was explored for potential applications in coordination chemistry and materials science (Warad, 2020).
Fluorescent Chemosensors
- Zinc(II) Chemosensors : A Schiff-base ligand derived from this compound showed selective sensing for Zn(II) ions, indicating applications in fluorescent chemosensors (Liu et al., 2010).
Mechanism of Action
Target of Action
The primary target of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine Similar compounds have been known to exhibit antimalarial activity , suggesting that its target could be related to the life cycle of the Plasmodium parasite.
Mode of Action
The specific interaction of This compound It’s known that similar compounds can cause significant reduction in certain protein levels , indicating that it may interfere with protein synthesis or function.
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its potential antimalarial activity , it might affect the pathways related to the metabolism and reproduction of the Plasmodium parasite.
Pharmacokinetics
The ADME properties of This compound The compound is described as lipophilic , which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown efficacy against both chloroquine-sensitive and resistant strains of the plasmodium falciparum parasite , suggesting that it might have a broad spectrum of activity.
Action Environment
The action of This compound can be influenced by environmental factors. For instance, it should be kept in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability .
Biochemical Analysis
Biochemical Properties
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has been shown to exert various effects on different types of cells. In cancer cells, it can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In immune cells, this compound can modulate cytokine production and enhance the immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of DNA topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA. Additionally, this compound can activate certain kinases, resulting in the phosphorylation of target proteins and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can maintain its biological activity for several weeks, making it suitable for prolonged experiments. Its effects on cellular function may diminish over time due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and enhance the immune response without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism .
Properties
IUPAC Name |
N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-8-1-2-9-10(15-6-4-13)3-5-14-11(9)7-8/h1-3,5,7H,4,6,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDASFGJHWAFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277974 | |
| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-57-8 | |
| Record name | 5407-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine in medicinal chemistry research?
A1: this compound serves as a crucial building block in synthesizing novel compounds with potential antileukemic and antimalarial properties. This significance stems from its structural similarity to established drugs like chloroquine and primaquine, known for their biological activities. [, ]
Q2: How do the synthesized compounds incorporating this compound exhibit antileukemic potential?
A2: Research suggests that these compounds interact with the BCR-ABL1 tyrosine kinase enzyme, a key player in the development of chronic myeloid leukemia. [] While the exact mechanism needs further investigation, this interaction likely disrupts essential cellular processes within leukemic cells, leading to their death. Notably, some synthesized compounds demonstrated promising selectivity towards leukemia cells compared to normal fibroblasts, indicating a potential for targeted therapy with reduced side effects. []
Q3: How does the structure of this compound-based compounds affect their antimalarial activity?
A3: Studies show that incorporating this compound with 7-chloro-4-aminoquinoline units linked by various amino acids can enhance activity against chloroquine-resistant strains of Plasmodium falciparum. [] Specifically, the presence and type of amino acid linker significantly influence the compound's effectiveness against the parasite. [] This highlights the importance of structure-activity relationship studies for optimizing the antimalarial potency of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)
